molecular formula C16H18ClN3O3 B3451047 5-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide

5-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide

Cat. No. B3451047
M. Wt: 335.78 g/mol
InChI Key: IEUWVTOJBAFQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide, commonly known as LY294002, is a synthetic small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinases (PI3Ks), which are enzymes involved in cell signaling pathways that regulate cell growth, survival, and metabolism.

Mechanism of Action

LY294002 inhibits 5-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of PIP2 to PIP3, which is required for the activation of downstream signaling pathways such as the Akt/mTOR pathway. Inhibition of this compound by LY294002 leads to a decrease in cell proliferation, survival, and migration.
Biochemical and Physiological Effects
LY294002 has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in various cancer cell lines, inhibit angiogenesis, and reduce inflammation. In addition, LY294002 has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of LY294002 is its selectivity for 5-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide. This allows researchers to specifically study the role of this compound in various cellular processes without affecting other signaling pathways. However, LY294002 has limitations in terms of its potency and stability. It has been reported to have a short half-life in vivo and may require high concentrations for effective inhibition of this compound.

Future Directions

For the use of LY294002 include the development of more potent and selective inhibitors and the combination with other agents for enhanced efficacy.

Scientific Research Applications

LY294002 has been extensively used in scientific research as a tool to study the role of 5-(2-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-3-isoxazolecarboxamide in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ. This inhibition leads to a decrease in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3), which is a key signaling molecule downstream of this compound.

properties

IUPAC Name

5-(2-chlorophenyl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c17-13-4-2-1-3-12(13)15-11-14(19-23-15)16(21)18-5-6-20-7-9-22-10-8-20/h1-4,11H,5-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWVTOJBAFQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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